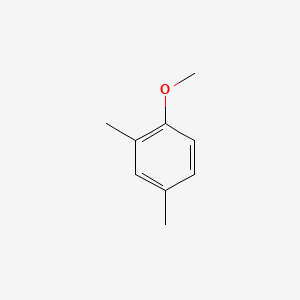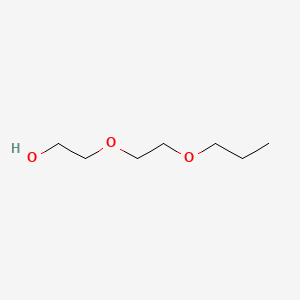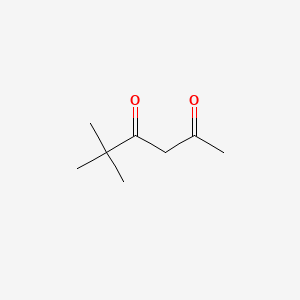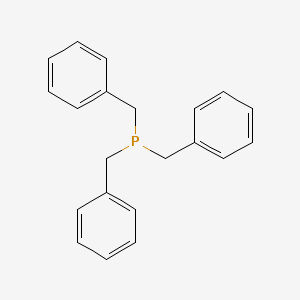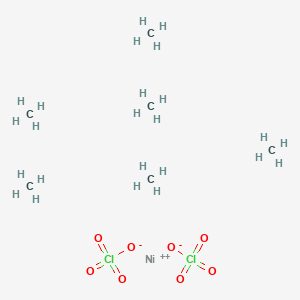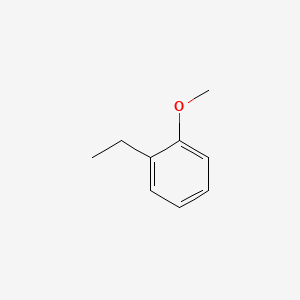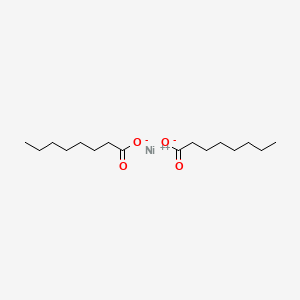
Nickel dioctanoate
Overview
Description
Nickel dioctanoate, also known as nickel(II) octanoate, is a chemical compound with the formula ((C_8H_{16}O_2)_2Ni). It is a coordination complex where nickel is bonded to two octanoate (caprylate) ligands. This compound is typically found as a light blue to green powder and is used in various industrial and research applications due to its catalytic properties .
Mechanism of Action
Target of Action
Nickel dioctanoate, a compound of nickel, primarily targets the biochemical pathways in organisms. It interacts with various enzymes and proteins within these pathways . The unique properties of nickel facilitate the activation of traditionally inert substrates .
Mode of Action
This compound interacts with its targets through various mechanisms. One of the key interactions involves single-electron transfer pathways and organic radical intermediates . The sequence of electrophile and nucleophile activation may be system dependent, leading to two possible pathways .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a crucial role in nickel-catalyzed cross-coupling reactions, which have expanded the chemical space of accessible structures and enabled new synthetic disconnections . This compound also influences the oxidative stress pathways, genomic DNA damage pathways, and certain transcription factors related to corresponding signal transduction pathways .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can significantly impact its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action involve oxidative stress, genomic DNA damage, and the regulation of gene expression . This compound can produce free radicals, leading to oxidative stress and potential cell damage . It can also cause genomic DNA damage and influence the regulation of gene expression by activating certain transcription factors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Nickel is a transition element extensively distributed in the environment, air, water, and soil. It may derive from natural sources and anthropogenic activity . The extensive use of nickel in various industries or its occupational exposure is definitely a matter of serious impact on human health . Therefore, the environmental context plays a significant role in the action of this compound.
Biochemical Analysis
Biochemical Properties
Nickel dioctanoate plays a significant role in biochemical reactions, particularly as a cofactor in various enzymes. It interacts with enzymes such as urease, [NiFe]-hydrogenase, and carbon monoxide dehydrogenase. These interactions are crucial for the catalytic activities of these enzymes. For instance, this compound is essential for the proper functioning of urease, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide . Additionally, it is involved in the activation of [NiFe]-hydrogenase, which plays a role in hydrogen metabolism .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to nickel compounds, including this compound, can lead to oxidative stress, which in turn affects cell viability and induces apoptosis . In human corneal epithelial cells, this compound has been observed to increase reactive oxygen species (ROS) production, leading to oxidative damage and cell apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit DNA repair mechanisms by disrupting the function of p53, a protein involved in DNA repair and cell cycle regulation . This disruption leads to reduced nucleotide excision repair activity and increased DNA damage . Additionally, this compound can bind to proteins and enzymes, altering their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that nickel compounds can induce dynamic strain aging in materials, which may affect their stress relaxation behavior over time . Additionally, the temporal effects of this compound on cellular function can be observed through changes in gene expression and enzyme activity over extended periods of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. For example, studies have shown that high doses of nickel compounds can cause oxidative stress, inflammation, and damage to various organs . In animal models, the threshold effects and toxic effects of this compound are dose-dependent, with higher doses leading to more severe outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and DNA metabolism. It interacts with enzymes and cofactors that play a role in these pathways. For instance, this compound can impair DNA metabolism by inhibiting DNA replication and repair mechanisms . Additionally, it can affect the activity of enzymes involved in oxidative stress responses, leading to increased production of ROS and subsequent cellular damage .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is transported across cell membranes by nickel transporters, which facilitate its uptake and distribution within the cell . These transporters play a crucial role in maintaining the intracellular levels of this compound and ensuring its proper localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound is localized within various subcellular compartments, including the cytoplasm, mitochondria, and vacuoles. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, in hyperaccumulator plants, this compound is predominantly localized in the vacuole as a nickel-organic acid complex . In myocardial cells, it can accumulate in the cytoplasm and mitochondria, leading to ultrastructural damages .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel dioctanoate can be synthesized through the reaction of nickel(II) salts with octanoic acid. A common method involves dissolving nickel(II) acetate in an organic solvent such as ethanol, followed by the addition of octanoic acid. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting nickel(II) oxide or nickel(II) hydroxide with octanoic acid in the presence of a suitable solvent. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The product is then purified through filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Nickel dioctanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel(III) compounds under specific conditions.
Reduction: It can be reduced to nickel(0) or nickel(I) species using strong reducing agents.
Substitution: The octanoate ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as bromine or hydrogen peroxide can be used under alkaline conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.
Major Products Formed:
Oxidation: Nickel(III) octanoate or nickel(III) oxide.
Reduction: Nickel(0) nanoparticles or nickel(I) complexes.
Substitution: Nickel complexes with different organic ligands.
Scientific Research Applications
Nickel dioctanoate has a wide range of applications in scientific research, including:
Material Science: this compound is employed in the preparation of nickel-based catalysts and nanomaterials.
Biology and Medicine: It is used in the study of nickel’s role in biological systems and its potential therapeutic applications.
Environmental Science: this compound is investigated for its potential use in environmental remediation processes.
Comparison with Similar Compounds
Nickel Acetate: ((CH_3COO)_2Ni)
Nickel Stearate: ((C_{18}H_{35}O_2)_2Ni)
Nickel Formate: ((HCOO)_2Ni)
Uniqueness of Nickel Dioctanoate: this compound is unique due to its specific ligand structure, which provides distinct solubility and reactivity properties. The octanoate ligands offer a balance between hydrophobic and hydrophilic characteristics, making this compound suitable for various applications in both organic and aqueous environments .
Properties
CAS No. |
4995-91-9 |
|---|---|
Molecular Formula |
C8H16NiO2 |
Molecular Weight |
202.90 g/mol |
IUPAC Name |
nickel;octanoic acid |
InChI |
InChI=1S/C8H16O2.Ni/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10); |
InChI Key |
ANYMYNDNCKURBB-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ni+2] |
Canonical SMILES |
CCCCCCCC(=O)O.[Ni] |
Key on ui other cas no. |
4995-91-9 |
physical_description |
Commercial product: Green liquid with an odor of petroleum; [Alfa Aesar MSDS] |
Pictograms |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Related CAS |
124-07-2 (Parent) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper indicates that nickel dioctanoate exhibits a lower diffusion rate across skin compared to nickel chloride. Why is this significant in the context of nickel allergy?
A1: While this compound demonstrates slower diffusion across the skin compared to nickel chloride, the research highlights a crucial point: a significant amount of nickel from the dioctanoate remains retained within the skin tissue []. This retention is particularly concerning because contact allergy arises from the interaction of nickel with the viable layers of the skin, not just from its penetration through the surface.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
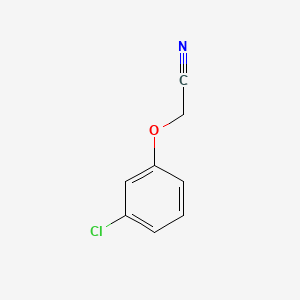
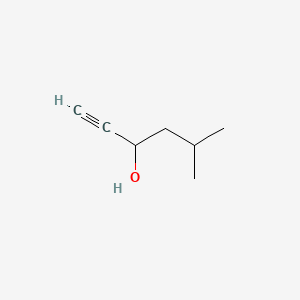
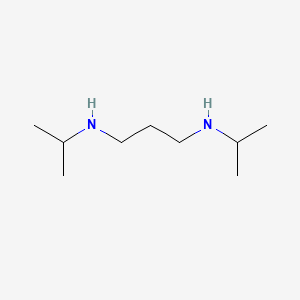
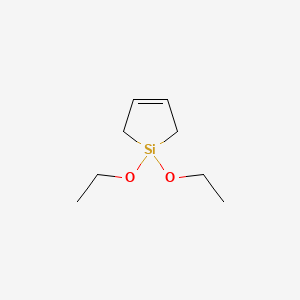
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585111.png)
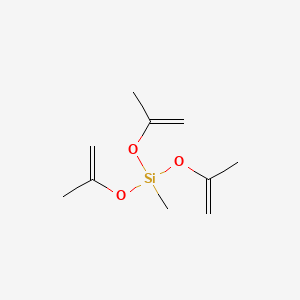
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585113.png)
